molecular formula C18H16ClN3O2 B2382329 2-[1-(2-chloro-6-methylpyridin-3-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide CAS No. 1797836-65-7

2-[1-(2-chloro-6-methylpyridin-3-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide

Cat. No.: B2382329
CAS No.: 1797836-65-7
M. Wt: 341.8
InChI Key: OURCFPZRIZLICB-UHFFFAOYSA-N
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Description

2-[1-(2-chloro-6-methylpyridin-3-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with chlorine and methyl groups, an ethynylphenyl group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine derivative One common approach is to react 2-chloro-6-methylpyridine with an appropriate formamide derivative under controlled conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and safety. The use of catalysts and optimized reaction conditions would be crucial to achieving high purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The ethynyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The pyridine ring can be reduced to form a pyridine derivative with different substituents.

  • Substitution: : The chlorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium azide (NaN3) for introducing an azide group.

Major Products Formed

  • Oxidation: : Formation of carboxylic acid derivatives.

  • Reduction: : Production of pyridine derivatives with different substituents.

  • Substitution: : Introduction of various functional groups, such as azides, amines, or halides.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its therapeutic potential in drug discovery.

  • Industry: : It might find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other pyridine derivatives or acetamide derivatives, but the presence of the ethynylphenyl group and the specific substitution pattern sets it apart.

List of Similar Compounds

  • 2-chloro-6-methylpyridine

  • N-(3-ethynylphenyl)acetamide

  • Other pyridine derivatives with different substituents

Properties

IUPAC Name

2-chloro-N-[2-(3-ethynylanilino)-2-oxoethyl]-N,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-4-13-6-5-7-14(10-13)21-16(23)11-22(3)18(24)15-9-8-12(2)20-17(15)19/h1,5-10H,11H2,2-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURCFPZRIZLICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)N(C)CC(=O)NC2=CC=CC(=C2)C#C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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